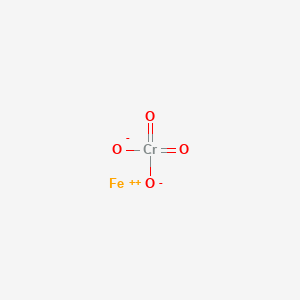

CrFeO4

Chromite (Cr2FeO4)

CAS No.: 1308-31-2

Cat. No.: VC3814365

Molecular Formula: FeCr2O4

CrFeO4

Molecular Weight: 171.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1308-31-2 |

|---|---|

| Molecular Formula | FeCr2O4 CrFeO4 |

| Molecular Weight | 171.84 g/mol |

| IUPAC Name | dioxido(dioxo)chromium;iron(2+) |

| Standard InChI | InChI=1S/Cr.Fe.4O/q;+2;;;2*-1 |

| Standard InChI Key | HATQFAUMXLAKIU-UHFFFAOYSA-N |

| Impurities | A contamination with Cr(VI) was detected in ...chromite... |

| SMILES | [O-][Cr](=O)(=O)[O-].[Fe+2] |

| Canonical SMILES | [O-][Cr](=O)(=O)[O-].[Fe+2] |

| Colorform | Black cubic crystals Iron-black to brownish-black color, dark-brown streak; luster metallic to sub-metallic |

| Melting Point | 3400 °F |

Introduction

Chemical Composition and Structural Features

Molecular Formula and Crystallography

Chromite’s idealized chemical formula is Fe²⁺Cr³⁺₂O₄, though solid solutions with other spinel-group minerals (e.g., magnesiochromite, magnetite) are common . The crystal structure adopts a cubic isometric system (space group Fd3m), where Fe²⁺ ions occupy tetrahedral sites and Cr³⁺ ions reside in octahedral coordination . This arrangement contributes to chromite’s high thermal stability and resistance to chemical weathering.

Table 1: Comparative Chemical Composition from Major Sources

| Source | Formula | Fe Content | Cr Content | Oxygen Content |

|---|---|---|---|---|

| Webmineral | Fe²⁺Cr₂O₄ | 24.95% | 46.46% | 28.59% |

| Mindat | Fe²⁺Cr³⁺₂O₄ | 24.95% | 46.46% | 28.59% |

| Vulcanchem | FeCr₂O₄ | 24.95% | 46.46% | 28.59% |

Impurities and Solid Solutions

Natural chromite frequently incorporates magnesium, aluminum, and titanium substitutions, forming solid solutions with:

-

Magnesiochromite (MgCr₂O₄): Mg²⁺ replaces Fe²⁺ in tetrahedral sites

-

Magnetite (Fe₃O₄): Fe³⁺ occupies octahedral positions

These substitutions alter physical properties such as magnetic susceptibility and melting points, which are critical for industrial processing .

Physical and Optical Properties

Macroscopic Characteristics

-

Color: Iron-black to brownish-black

-

Streak: Dark brown

-

Luster: Submetallic to resinous

-

Hardness: 5.5 on Mohs scale (scratch-resistant to knife blades)

Microscopic and Spectral Features

Table 2: Thermodynamic Properties

| Property | Value | Measurement Method |

|---|---|---|

| Melting Point | 2180 K (1907°C) | Calculated |

| Specific Heat Capacity | 0.45 J/g·K | Estimated from spinels |

| Thermal Conductivity | 4.5 W/m·K | Comparative analysis |

Geological Occurrence and Formation

Host Rock Types

Chromite predominantly forms in ultramafic cumulate rocks within layered mafic intrusions, exemplified by:

-

Bushveld Complex (South Africa): Contains 70% of global reserves

-

Great Dyke (Zimbabwe): Stratiform deposits with high Cr/Fe ratios

-

Ophiolite Complexes (Turkey, Philippines): Podiform chromite in mantle sequences

Paragenetic Associations

Industrial Applications and Processing

Chemical Industry Derivatives

Refractory Applications

High-purity chromite (>45% Cr₂O₃) is sintered into bricks for:

-

Steel ladle linings (1,600–1,800°C service temperature)

-

Glass tank regenerators (resistance to alkali vapors)

Environmental Significance and Remediation Strategies

Chromium Immobilization Mechanisms

Recent studies demonstrate chromite’s stability in neutralizing Cr(VI) contamination through:

-

Reductive Precipitation: Fe²⁺ in chromite reduces Cr(VI) to Cr(III)

-

Co-precipitation: Fe(III)-Cr(III) hydroxides form stable spinel precursors

Microbial-Mediated Chromite Formation

Shewanella oneidensis MR-1 enhances chromite crystallization by:

-

Maintaining pH 7.5–8.2 via organic acid secretion

Table 3: Chromite Stability Under Environmental Conditions

| Factor | Optimal Range | Stability Duration |

|---|---|---|

| pH | 7.0–8.5 | >180 days |

| Fe(III)/Cr(III) Ratio | ≥1.2 | >1 year |

| Temperature | 25–40°C | Indefinite |

Emerging Research and Technological Innovations

Hydrogen-Based Reduction

Trials using H₂ as chromite reductant show:

AI4Min-Cr Predictive Platform

This machine learning tool optimizes chromite precipitation by analyzing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume